molecular formula C7H15Br B13209220 1-Bromo-2,3-dimethylpentane CAS No. 7485-44-1

1-Bromo-2,3-dimethylpentane

Cat. No.: B13209220
CAS No.: 7485-44-1
M. Wt: 179.10 g/mol
InChI Key: ZOMSTPBAJSHBBU-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethylpentane is an organic compound classified as an alkyl halide. It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a bromine atom attached to the first carbon atom. This compound is notable for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethylpentane can be synthesized through the bromination of 2,3-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2,3-dimethylpentane to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where controlled amounts of bromine and 2,3-dimethylpentane are mixed under specific conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures to facilitate the formation of the brominated product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethylpentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Major Products:

    Nucleophilic Substitution: Products include alcohols, nitriles, and ethers depending on the nucleophile used.

    Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-pentene.

Scientific Research Applications

1-Bromo-2,3-dimethylpentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a hydrogen atom and the bromine atom .

Comparison with Similar Compounds

1-Bromo-2,3-dimethylpentane can be compared with other similar alkyl halides such as:

    1-Bromo-2,2-dimethylpentane: This compound has a similar structure but with both methyl groups attached to the second carbon atom.

    2-Bromo-2,3-dimethylbutane: This compound has a shorter carbon chain and different reactivity patterns due to the position of the bromine atom and the methyl groups.

Properties

CAS No.

7485-44-1

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

1-bromo-2,3-dimethylpentane

InChI

InChI=1S/C7H15Br/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3

InChI Key

ZOMSTPBAJSHBBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CBr

Origin of Product

United States

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